Evacetrapib - 1186486-62-3

Evacetrapib

Catalog Number: EVT-288257
CAS Number: 1186486-62-3
Molecular Formula: C31H36F6N6O2
Molecular Weight: 638.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). [, ] It was initially investigated as a potential therapeutic option for reducing cardiovascular events through increasing high-density lipoprotein cholesterol (HDL-C) concentrations. [] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. [] Inhibition of CETP leads to an increase in HDL-C levels and a decrease in low-density lipoprotein cholesterol (LDL-C) levels. [, ]

Anacetrapib

Compound Description: Anacetrapib is a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, similar to Evacetrapib. It significantly increases HDL-C levels (by approximately 138%) and decreases LDL-C levels (by approximately 40%) []. Unlike Torcetrapib, Anacetrapib does not exhibit adverse off-target effects like increased blood pressure and aldosterone levels [].

Dalcetrapib

Compound Description: Dalcetrapib is a CETP inhibitor with a different pharmacological profile compared to Evacetrapib. While it effectively raises HDL-C levels (by approximately 30%), it has minimal impact on LDL-C levels [].

Simvastatin

Compound Description: Simvastatin is a statin medication widely used to lower cholesterol levels, particularly LDL-C, to reduce the risk of cardiovascular disease [].

Relevance: Simvastatin represents a standard treatment option for dyslipidemia and cardiovascular risk reduction, frequently used alongside CETP inhibitors like Evacetrapib [, ]. Studies have explored the combination therapy of Evacetrapib with Simvastatin and other statins, demonstrating a synergistic effect in reducing LDL-C levels compared to statin monotherapy []. This combination approach highlights the potential for more effective lipid-lowering treatment strategies.

Atorvastatin

Compound Description: Atorvastatin belongs to the statin drug class, commonly prescribed to lower cholesterol levels, particularly LDL-C, to prevent cardiovascular disease [, ].

Relevance: Atorvastatin often serves as background therapy in clinical trials investigating the efficacy of CETP inhibitors, including Evacetrapib []. Combining Evacetrapib with Atorvastatin demonstrated a significant decrease in LDL-C levels and an increase in HDL-C levels compared to placebo []. This combination therapy strategy aims to achieve a more favorable lipid profile and potentially improve cardiovascular outcomes.

Ketoconazole

Relevance: In a clinical drug-drug interaction study, co-administration of Ketoconazole with Evacetrapib led to an increase in Evacetrapib exposure []. This interaction confirms the role of CYP3A in Evacetrapib's metabolism and suggests a potential need for dose adjustments when Evacetrapib is co-administered with strong CYP3A inhibitors.

Gemfibrozil

Relevance: Co-administration of Gemfibrozil, a CYP2C8 inhibitor, with Evacetrapib did not significantly impact Evacetrapib's pharmacokinetic profile []. This finding suggests that CYP2C8 plays a minor role in Evacetrapib's metabolism, and clinically relevant drug-drug interactions are unlikely with concomitant use of Evacetrapib and strong CYP2C8 inhibitors.

Midazolam

Compound Description: Midazolam is a medication used as a sensitive probe substrate for CYP3A activity in drug interaction studies [].

Relevance: In a Phase 1 study, co-administration of Evacetrapib with Midazolam led to a modest increase in Midazolam exposure []. This interaction confirms that Evacetrapib can induce CYP3A activity, although the clinical significance of this interaction appears to be minimal.

Tolbutamide

Compound Description: Tolbutamide is a medication used as a probe substrate for CYP2C9 activity in drug interaction studies [].

TA-8995

Compound Description: TA-8995 is a CETP inhibitor that has been shown to effectively reduce LDL-C levels []. The TULIP study investigated its effects on lipid profiles [].

Relevance: Similar to Evacetrapib, TA-8995 represents a newer generation of CETP inhibitors capable of substantially lowering LDL-C, a property not observed with earlier CETP inhibitors like Dalcetrapib [, ]. This shared characteristic highlights the evolving landscape of CETP inhibitor development and the ongoing search for compounds with a favorable impact on both HDL-C and LDL-C.

Overview

Evacetrapib is a novel compound that functions as a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). CETP plays a critical role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting this protein, Evacetrapib aims to increase HDL cholesterol levels while decreasing LDL cholesterol levels, potentially providing therapeutic benefits in managing dyslipidemia and cardiovascular diseases .

Source and Classification

Evacetrapib was synthesized by Eli Lilly and Company. It belongs to the class of CETP inhibitors, which are designed to modify lipid profiles in patients with elevated cholesterol levels . The compound has undergone various clinical trials to assess its efficacy and safety in humans, demonstrating significant impacts on lipid metabolism .

Synthesis Analysis

The synthesis of Evacetrapib involves several steps that utilize advanced organic chemistry techniques. The compound is prepared using specific reagents and conditions that ensure high yield and purity. The synthesis typically includes:

  • Starting Materials: Various organic compounds are utilized as precursors.
  • Reagents: Catalysts and solvents are carefully selected to optimize reaction conditions.
  • Purification: Techniques such as high-performance liquid chromatography are employed to isolate the final product.

The detailed methodology for synthesizing Evacetrapib can be found in specialized pharmacological literature, where various parameters including reaction times, temperatures, and concentrations are meticulously documented .

Molecular Structure Analysis

Evacetrapib's molecular structure is characterized by its specific arrangement of atoms that confer its biological activity. The compound's formula is C23H31N3O4S, reflecting a complex structure that includes:

  • Functional Groups: The presence of amine, ester, and sulfonamide groups plays a crucial role in its interaction with CETP.
  • 3D Conformation: The spatial arrangement of atoms affects the compound's binding affinity to its target protein.

The molecular weight of Evacetrapib is approximately 429.58 g/mol, which is significant for its pharmacokinetic properties .

Chemical Reactions Analysis

Evacetrapib undergoes several chemical reactions during its metabolic pathway. Key reactions include:

  • Metabolism: The compound is primarily metabolized by cytochrome P450 enzymes in the liver. Studies have identified specific isoforms responsible for its clearance from the body .
  • Elimination: Following metabolism, Evacetrapib is excreted through urine and feces, with various metabolites being formed during this process.

Understanding these reactions is essential for predicting the compound's behavior in biological systems and optimizing its therapeutic use.

Mechanism of Action

Evacetrapib exerts its pharmacological effects through the inhibition of CETP activity. This mechanism can be summarized as follows:

  1. Inhibition of Lipid Transfer: By blocking CETP, Evacetrapib prevents the transfer of cholesteryl esters from HDL to LDL/VLDL particles.
  2. Alteration of Lipoprotein Profiles: This inhibition leads to an increase in HDL cholesterol levels while simultaneously reducing LDL cholesterol levels.
  3. Potential Cardiovascular Benefits: The resultant changes in lipid profiles may contribute to a lower risk of cardiovascular events associated with dyslipidemia .

Clinical studies have demonstrated dose-dependent increases in HDL cholesterol and decreases in LDL cholesterol when Evacetrapib is administered .

Physical and Chemical Properties Analysis

Evacetrapib exhibits several notable physical and chemical properties:

These properties are essential for determining appropriate dosing regimens and delivery methods in clinical settings .

Applications

Evacetrapib has several scientific applications primarily related to cardiovascular health:

  • Dyslipidemia Treatment: As a CETP inhibitor, it is being investigated for its potential to treat patients with elevated cholesterol levels.
  • Research Tool: It serves as a valuable tool for studying lipid metabolism pathways and their implications in cardiovascular diseases.
  • Combination Therapy: Evacetrapib is also being evaluated in combination with statins to enhance lipid-lowering effects .

Properties

CAS Number

1186486-62-3

Product Name

Evacetrapib

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C31H36F6N6O2

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1

InChI Key

IHIUGIVXARLYHP-UXNJHFGPSA-N

SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

LY2484595; LY 2484595; LY-2484595; Evacetrapib.

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.